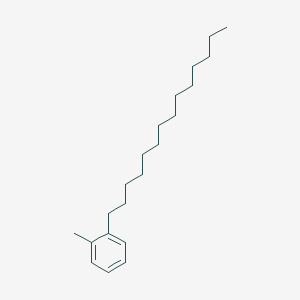

1-Methyl-2-tetradecylbenzene

Description

Contextualization of Long-Chain Alkylbenzenes in Contemporary Chemical Research

Long-chain alkylbenzenes (LCABs) are a significant class of hydrocarbons, primarily utilized as raw materials in the production of synthetic sulfonate detergents. wikipedia.org These detergents are ubiquitous in a wide array of household products. Historically, the industrial production of alkylbenzenes began around 1950 for synthesizing alkylbenzenesulfonates, which are commonly used anionic surfactants. nih.gov

Initially, these were highly branched alkylbenzenes (TABs), produced through the Friedel-Crafts alkylation of benzene (B151609) with tetrapropylene. nih.gov However, due to their resistance to environmental degradation, they were largely replaced by linear alkylbenzenes (LABs) in the mid-1960s. wikipedia.orgnih.gov LABs consist of a mixture of secondary phenylalkanes with linear alkyl side chains, typically ranging from C10 to C14. nih.gov

Beyond their role in surfactant production, long-chain alkylbenzenes have found a crucial application in environmental science as molecular tracers of domestic waste in marine environments. nih.govacs.org Their synthetic origin and specific composition make them readily identifiable in complex environmental samples, allowing them to serve as indicators of municipal wastewater. nih.gov Researchers have used the vertical distribution of both TABs and LABs in sediments as a geochronological tool to reconstruct the history of waste deposition. nih.gov The analysis of these compounds, often by gas chromatography/mass spectrometry (GC/MS), is effective in complex hydrocarbon mixtures. usgs.gov

Academic Significance of Branched Alkylbenzene Derivatives

Branched alkylbenzene derivatives hold particular academic interest, largely due to their historical use and environmental impact, as well as their unique physicochemical properties. The low biodegradability of branched-chain alkylbenzene sulfonates (BAS) was a significant environmental concern, which prompted the shift to more biodegradable linear alkylbenzene sulfonates (LAS). nih.gov The branching in the alkyl chain, especially the presence of quaternary substituted carbons, contributes to their environmental persistence. nih.gov

The structural differences between linear and branched alkylbenzenes influence their behavior as surfactants. Molecular dynamics simulations have been employed to investigate the orientation of sodium branched-alkyl benzene sulfonates at oil-water interfaces. aip.org Such studies are vital for designing optimal surfactant structures to achieve desired properties like ultralow interfacial tension, which is of significant interest in the oil industry. aip.orgresearchgate.net The length and degree of branching of the alkyl tails are related to the surface tension of their solutions and the average tilt angles of the surfactant molecules at interfaces. aip.org

Comparison of Linear and Branched Alkylbenzenes

| Feature | Linear Alkylbenzenes (LABs) | Branched Alkylbenzenes (BABs/TABs) |

| Structure | Secondary phenylalkanes with linear alkyl chains (C10-C14) | Complex mixture of phenylalkanes with highly branched side chains |

| Biodegradability | More readily biodegradable | Low rate of biodegradation, environmentally persistent |

| Primary Use | Precursors to linear alkylbenzene sulfonate (LAS) detergents | Historically used for tetrapropylene-based alkylbenzene sulfonate (BAS) detergents |

| Environmental Application | Used as molecular tracers for domestic waste | Vertical distribution in sediments used as a geochronological tool |

This data is synthesized from search results wikipedia.orgnih.govnih.gov.

Overview of Key Research Domains for 1-Methyl-2-tetradecylbenzene

While specific research on this compound is not extensively documented, its structural characteristics place it within key research domains. As a long-chain alkylbenzene, it is structurally related to compounds used in the formulation of industrial products such as surfactants and lubricant additives. The longer alkyl chain in this compound, compared to smaller alkylbenzenes, is expected to increase its molecular weight and boiling point, while reducing its water solubility and volatility.

The primary research interest in a compound like this compound would likely be in the field of material science and industrial chemistry. Its potential as a precursor for novel surfactants with specific interfacial properties is a significant area of investigation. The branched nature of the molecule, with a methyl group ortho to the long tetradecyl chain, could lead to unique packing and orientation at interfaces, influencing its effectiveness as an emulsifier or detergent.

Furthermore, alkylbenzenes are important components in crude oils and can provide geochemical information about the source of organic matter and the sedimentary environment. cup.edu.cn Therefore, the study of specific isomers like this compound could potentially contribute to the field of geochemistry for oil exploration.

Structure

2D Structure

3D Structure

Properties

CAS No. |

112098-18-7 |

|---|---|

Molecular Formula |

C21H36 |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

1-methyl-2-tetradecylbenzene |

InChI |

InChI=1S/C21H36/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-19-16-15-17-20(21)2/h15-17,19H,3-14,18H2,1-2H3 |

InChI Key |

MSEGVBJXPGKXCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Tetradecylbenzene

Historical Development of Aromatic Alkylation Strategies

The journey to modern synthetic methods for compounds like 1-methyl-2-tetradecylbenzene began in 1877 with the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts. wikipedia.orgunizin.org This groundbreaking reaction involved using aluminum chloride to catalyze the attachment of alkyl or acyl groups to an aromatic ring, a fundamental process in organic chemistry. wikipedia.orgresearchgate.net Initially, the reaction utilized alkyl halides to introduce alkyl groups onto aromatic compounds like benzene (B151609). unizin.orgyoutube.com

Over the decades, the scope of the Friedel-Crafts reaction has expanded significantly, with advancements in catalysts and a wider range of alkylating agents. researchgate.net These agents now include not only alkyl halides but also alkenes, alcohols, and esters. researchgate.net The development of solid acid catalysts, such as zeolites, marked a major industrial advancement, particularly for large-scale production of compounds like ethylbenzene (B125841) and cumene (B47948) from benzene and alkenes. wikipedia.org These historical developments laid the essential groundwork for the more complex and selective synthesis of specific isomers like this compound.

Friedel-Crafts Alkylation Approaches for this compound Synthesis

The most direct and historically significant method for synthesizing this compound is through Friedel-Crafts alkylation. This reaction involves treating toluene (B28343) with a C14 alkylating agent, such as 1-tetradecene (B72687) or a 1-tetradecyl halide, in the presence of an acid catalyst. nih.gov

Catalyst Systems and Reaction Conditions

The choice of catalyst is critical in Friedel-Crafts alkylation. Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used to activate the alkylating agent and facilitate the electrophilic attack on the toluene ring. unizin.orgvaia.com Other catalysts include various metal halides and solid acids. In industrial applications, solid acids such as zeolite-type materials are often preferred. ub.edu

The reaction conditions, including temperature and the ratio of reactants, significantly influence the outcome. For instance, increasing the concentration of the aromatic compound (toluene) relative to the alkene can favor alkylation over competing side reactions like olefin dimerization. ub.edu

| Catalyst Type | Examples | Key Characteristics | Relevant Applications |

| Lewis Acids | AlCl₃, FeCl₃ | High reactivity; traditionally used in lab-scale synthesis. unizin.org | General alkylation of aromatic compounds. researchgate.net |

| Solid Acids | Zeolites, Silica-Alumina, Ion-Exchange Resins | Offer shape selectivity, easier separation, and potential for regeneration; used in industrial processes. wikipedia.orgub.edu | Large-scale production of ethylbenzene and linear alkylbenzenes. wikipedia.orgresearchgate.net |

| Brønsted Acids | HF, H₂SO₄ | Strong proton donors that can protonate alkenes to form carbocations. | Industrial alkylation processes, though often being replaced due to environmental concerns. kinampark.com |

Regioselectivity and Isomeric Control in Alkylbenzene Synthesis

A significant challenge in the synthesis of this compound via Friedel-Crafts alkylation is controlling the position of the incoming tetradecyl group on the toluene ring. The methyl group of toluene directs new substituents to the ortho (position 2) and para (position 4) positions. However, the para product is typically favored due to reduced steric hindrance, especially with a bulky alkyl group like tetradecyl. youtube.com

Achieving high selectivity for the desired ortho isomer (this compound) is difficult. The use of shape-selective catalysts, such as certain zeolites (e.g., HZSM-5), can influence the isomer distribution by controlling which isomers can form within their porous structures. researchgate.netrsc.org However, a mixture of isomers is still a common outcome, necessitating purification to isolate the target compound.

Alternative Synthetic Pathways to this compound

Given the regioselectivity challenges of Friedel-Crafts alkylation, alternative methods offering greater control over the product's structure have been developed.

Cross-Coupling Reactions for Alkyl Aromatic Construction

Cross-coupling reactions provide a powerful and highly selective alternative for constructing the C-C bond between the toluene ring and the tetradecyl chain. These methods typically involve a transition metal catalyst, most commonly palladium or nickel. wikipedia.org

Kumada Coupling: This reaction couples an organomagnesium compound (a Grignard reagent) with an organic halide. wikipedia.org To synthesize this compound, one could react o-tolylmagnesium bromide with 1-bromotetradecane (B124005) using a nickel or palladium catalyst. organic-chemistry.org Kumada coupling is advantageous as it directly uses Grignard reagents, which are readily prepared. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgnumberanalytics.com This method is known for its high functional group tolerance and is widely used in complex syntheses. wikipedia.org The synthesis could proceed by coupling an o-tolylzinc halide with a tetradecyl halide. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction joins an organoboron compound (like a boronic acid) with an organic halide using a palladium catalyst. numberanalytics.comlibretexts.org It is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The target molecule could be formed by reacting 2-methylphenylboronic acid with 1-bromotetradecane.

| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Features |

| Kumada | Grignard Reagent (R-MgX) | Organic Halide (R'-X) | Ni or Pd | First cross-coupling method developed; uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | Organic Halide (R'-X) | Pd or Ni | High functional group tolerance; allows coupling of sp³, sp², and sp carbons. wikipedia.orgnumberanalytics.com |

| Suzuki | Organoboron (R-B(OH)₂) | Organic Halide (R'-X) | Pd | Stable and low-toxicity reagents; very broad scope and widely used. libretexts.orgorganic-chemistry.org |

Hydrogenolysis/Aromatization for Long-Chain Alkylaromatics

A novel and sustainable approach for producing long-chain alkylaromatics involves the chemical upcycling of plastic waste, particularly polyethylene (B3416737). sciencedaily.com This method uses a tandem catalytic process that combines hydrogenolysis and aromatization. researchgate.netnih.gov

In this process, polyethylene is first broken down (depolymerized) into smaller hydrocarbon fragments through hydrogenolysis over a metal catalyst, such as platinum or ruthenium, at moderately high temperatures (e.g., 280°C). kinampark.comnih.govacs.org These fragments then undergo aromatization, forming a mixture of alkylbenzenes and other aromatic compounds. kinampark.com While this method can produce valuable long-chain alkylaromatics from a low-value waste stream, it typically yields a complex mixture of products. escholarship.org Isolating a specific isomer like this compound from this mixture would require extensive separation and purification, making it a less direct route for synthesizing a single, pure compound. However, it represents a promising strategy for generating feedstocks for valuable chemicals from recycled plastics. sciencedaily.comucsb.edu

Reduction of Precursor Aromatic Molecules

A primary and reliable method for synthesizing specific alkylbenzenes like this compound, while avoiding unwanted isomers, is through the reduction of a corresponding aromatic ketone precursor. Direct Friedel-Crafts alkylation of toluene with a 14-carbon alkyl halide is often problematic due to carbocation rearrangements, which would lead to a mixture of products with the benzene ring attached at various positions along the alkyl chain. lumenlearning.comchemistrysteps.comlibretexts.org The acylation-reduction pathway elegantly circumvents this issue.

The synthesis begins with the Friedel-Crafts acylation of toluene with tetradecanoyl chloride (C₁₄H₂₇ClO) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically yields 1-(4-methylphenyl)tetradecan-1-one as the major product due to the ortho, para-directing effect of the methyl group on the toluene ring. The subsequent and crucial step is the reduction of the carbonyl group (C=O) of this ketone to a methylene (B1212753) group (CH₂). Several established reduction methods can accomplish this transformation:

Clemmensen Reduction: This method involves heating the aryl ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). It is particularly effective for reducing aryl ketones that are stable in strong acidic conditions. chemistrysteps.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (H₂N-NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. The ketone is converted to a hydrazone intermediate, which is then heated in the presence of the base to yield the final alkylbenzene. chemistrysteps.com This method is suitable for compounds that are sensitive to acid.

Catalytic Hydrogenation: The carbonyl group of an aryl ketone can be completely reduced to a methylene group by catalytic hydrogenation (H₂ over a metal catalyst) under specific conditions. libretexts.org A common catalyst for this transformation is palladium on carbon (Pd/C). This method is often preferred for its cleaner reaction profile. lumenlearning.comchemistrysteps.com

Table 1: Comparison of Reduction Methods for Aryl Ketones

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), HCl | Reflux | Effective for acid-stable compounds. | Not suitable for acid-sensitive substrates. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or other strong base | High temperature (e.g., in diethylene glycol) | Effective for base-stable compounds. | Not suitable for base-sensitive substrates; requires high temperatures. |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Varies (often elevated pressure and temperature) | Clean, high-yielding, avoids harsh reagents. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). libretexts.org |

Green Chemistry Principles and Sustainable Synthesis of Alkylbenzenes

The traditional synthesis of alkylbenzenes, including precursors for this compound, often relies on hazardous catalysts like aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF), which are corrosive and difficult to handle. tandfonline.comresearchgate.net In response, significant research has focused on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. researchgate.net

Solvent-Free and Aqueous Medium Approaches

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net For reactions like Friedel-Crafts alkylation, several innovative approaches are being explored.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste. These reactions can be facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide energy directly to the reacting molecules. researchgate.net For instance, a novel cyclocondensation of aryl methyl ketones has been achieved under solvent-free conditions using a catalytic amount of triflic acid (TfOH), demonstrating a one-pot procedure that merges multiple steps. rsc.org While a specific solvent-free synthesis for this compound is not prominently documented, the principles have been successfully applied to related acylation and alkylation reactions, suggesting potential for adaptation. researchgate.netresearchgate.net

Aqueous Medium Approaches: Performing organic reactions in water is highly desirable from a green chemistry perspective. While organic substrates are often insoluble in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction. For example, efficient Michael addition reactions have been developed in an aqueous suspension medium, demonstrating that complex organic transformations are possible without organic solvents. cmu.edu The synthesis of alkylbenzenes in aqueous media presents challenges but remains an active area of research to replace conventional solvent-based systems.

Catalyst Reuse and Recyclability in Alkylation Reactions

The development of reusable catalysts is a cornerstone of sustainable chemical manufacturing. In the context of Friedel-Crafts alkylation, replacing homogeneous catalysts like AlCl₃ with heterogeneous solid acid catalysts is a major goal. researchgate.net These solid catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused for multiple reaction cycles, reducing both cost and environmental impact. oup.cometsu.edu

Several classes of reusable catalysts have shown promise in alkylation reactions:

Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts. Zeolite Y, for instance, was pioneered for liquid-phase alkylbenzene synthesis and has been commercialized. researchgate.netetsu.edu Their shape-selectivity can also influence the product distribution.

Heteropoly Acids: Materials such as H₃PO₄–WO₃–Nb₂O₅ have demonstrated excellent activity and reusability in Friedel-Crafts alkylation. oup.comoup.com The catalytic activity is highly dependent on the calcination temperature, which generates the active species. oup.com

Supported Catalysts: Lewis acids like aluminum chloride can be supported on materials like silica (B1680970) gel or aluminosilicates to create a solid, reusable catalyst. etsu.edu Similarly, transition metal halides such as tantalum (V) and niobium (V) supported on a solid matrix have been used to catalyze the alkylation of benzene with olefins. etsu.edu

Ionic Liquids: Acidic ionic liquids, such as those based on Et₃NHCl-AlCl₃, have been used as catalysts for the alkylation of benzene with olefins, with studies showing high conversion and selectivity. researchgate.net

Table 2: Examples of Reusable Catalysts in Friedel-Crafts Alkylation

| Catalyst Type | Example | Reaction | Key Findings | Reference(s) |

|---|---|---|---|---|

| Heteropoly Acid | H₃PO₄–WO₃–Nb₂O₅ | Benzylation of anisole | High activity and reusability; catalyst calcined at 773 K maintained activity after the first run. | oup.com |

| Zeolite | Zeolite Y (modified) | Alkylation of benzene with long-chain α-olefins | Successfully utilized in industrial processes for alkylbenzene synthesis. | researchgate.netetsu.edu |

| Supported Acid | Silicotungstic acid (HSiW) on aluminosilicate | Alkylation of benzene with C₁₁-C₁₄ olefins | Catalyst activity depends on the support's surface area and composition. | etsu.edu |

| Ionic Liquid | Et₃NHCl-AlCl₃ | Alkylation of benzene with C₆ α-olefin dimers | 100% conversion of the olefin dimer with 91.0% selectivity to the monoalkylbenzene product under optimal conditions. | researchgate.net |

Total Synthesis Strategies for Complex Alkylbenzene Derivatives

The alkylbenzene motif is a structural component of many complex molecules, including natural products and functional materials. Total synthesis strategies for these molecules must thoughtfully incorporate the alkylbenzene unit. This can be achieved through two primary approaches: building the molecule around a pre-existing alkylbenzene or introducing the alkylbenzene fragment at a later stage of the synthesis.

One advanced strategy involves chemoenzymatic synthesis, which combines traditional chemical reactions with highly selective enzymatic transformations. researchgate.net This approach is particularly powerful for the late-stage functionalization of complex molecules under mild conditions. For instance, in the total synthesis of the natural product alchivemycin A, enzymatic cascade reactions are used to install specific functional groups regio- and stereoselectively on a complex macrocyclic intermediate. researchgate.net A similar strategy could be envisioned for a complex target containing a this compound moiety, where enzymes could be used to modify the alkyl chain or the aromatic ring in the final steps of the synthesis.

Another powerful strategy involves modern cross-coupling reactions. A pre-functionalized aromatic ring (e.g., a bromo- or boronic acid-substituted toluene) can be coupled with a long-chain alkyl partner using transition-metal catalysis (e.g., Suzuki, Kumada, or Negishi coupling). This allows for the precise and controlled formation of the C-C bond between the aromatic ring and the alkyl chain.

Conversely, the this compound core can serve as the starting material for further elaboration. The benzylic position (the carbon atom of the alkyl chain attached to the ring) is particularly reactive and can undergo radical halogenation, which then opens the door for a variety of nucleophilic substitution or elimination reactions to build further complexity. pressbooks.pub Additionally, the aromatic ring itself can be subjected to further electrophilic aromatic substitution reactions, although the existing alkyl groups will direct new substituents to the remaining open positions on the ring. jeeadv.ac.in

Mechanistic Organic Chemistry of 1 Methyl 2 Tetradecylbenzene Transformations

Electrophilic Aromatic Substitution Reactions on 1-Methyl-2-tetradecylbenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The methyl and tetradecyl groups on the this compound ring are both alkyl groups, which are activating and ortho-, para-directing. uci.edu This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

Halogenation of this compound, such as chlorination or bromination, proceeds via an electrophilic aromatic substitution mechanism. libretexts.org The reaction requires a Lewis acid catalyst, like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. masterorganicchemistry.com

The regioselectivity of the reaction is governed by the directing effects of the existing alkyl groups. The methyl and tetradecyl groups direct the incoming halogen to the positions ortho and para to them. uci.edulibretexts.org Given that the 1 and 2 positions are already occupied, the potential sites for substitution are positions 3, 4, 5, and 6. The ortho-directing influence of the methyl group favors positions 2 (already substituted) and 6. The ortho-directing influence of the tetradecyl group favors positions 1 (already substituted) and 3. The para-directing influence of the methyl group favors position 4, and the para-directing influence of the tetradecyl group favors position 5.

Therefore, the major products expected from the halogenation of this compound are 4-halo-1-methyl-2-tetradecylbenzene and 6-halo-1-methyl-2-tetradecylbenzene, with the potential for some 3-halo and 5-halo isomers. The exact ratio of these products would depend on the specific reaction conditions and the steric hindrance posed by the bulky tetradecyl group.

Table 1: Predicted Regioselectivity in the Halogenation of this compound

| Position of Substitution | Directing Influence | Predicted Product |

| 3 | Ortho to tetradecyl group | 3-Halo-1-methyl-2-tetradecylbenzene |

| 4 | Para to methyl group | 4-Halo-1-methyl-2-tetradecylbenzene |

| 5 | Para to tetradecyl group | 5-Halo-1-methyl-2-tetradecylbenzene |

| 6 | Ortho to methyl group | 6-Halo-1-methyl-2-tetradecylbenzene |

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The nitronium ion is then attacked by the electron-rich benzene ring of this compound. masterorganicchemistry.com

Similar to halogenation, the directing effects of the methyl and tetradecyl groups will determine the position of nitration. uci.edu The major products will be the ortho and para substituted isomers.

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.orglibretexts.org The reaction is reversible, and the sulfonic acid group can be removed by heating with dilute aqueous acid. libretexts.orglibretexts.org The directing effects of the alkyl groups on this compound will again favor substitution at the ortho and para positions.

Radical Reactions Involving this compound

While electrophilic aromatic substitution is a key reaction pathway, this compound can also undergo radical reactions, particularly at the alkyl side chains.

The benzylic hydrogens on the methyl group and the methylene (B1212753) group of the tetradecyl chain adjacent to the benzene ring are particularly susceptible to radical abstraction. This is due to the resonance stabilization of the resulting benzylic radical.

Under conditions that favor radical formation, such as the presence of a radical initiator (e.g., peroxides) and light or heat, a halogen can substitute a hydrogen atom on the side chain. docbrown.infochemguide.co.uk For instance, the reaction of this compound with chlorine in the presence of UV light would likely lead to the formation of (chloromethyl)-2-tetradecylbenzene and 1-methyl-2-(1-chlorotetradecyl)benzene as major products. docbrown.infochemguide.co.uk Further substitution can also occur. chemguide.co.uk This process is a free radical chain reaction involving initiation, propagation, and termination steps. chemguide.co.uk

While the aromatic ring itself is generally resistant to radical addition, the long tetradecyl chain can undergo such reactions, although this is less common than side-chain halogenation. Radical addition to alkenes is a well-known process, and if the tetradecyl chain were to contain a double bond, it would readily undergo radical addition. libretexts.orglibretexts.orgyoutube.com In the absence of unsaturation, radical addition to the saturated alkyl chain is not a primary reaction pathway under typical conditions.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the aromatic ring or the alkyl side chains.

Oxidation:

The alkyl side chains of this compound can be oxidized under vigorous conditions. For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize the methyl group and the tetradecyl chain at the benzylic position to carboxylic acids. This would result in the formation of a dicarboxylic acid derivative of benzene.

Reduction:

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under high pressure and temperature in the presence of a catalyst such as nickel, platinum, or palladium. docbrown.info This process, known as catalytic hydrogenation, would convert this compound into 1-methyl-2-tetradecylcyclohexane.

Table 2: Summary of Key Transformations of this compound

| Reaction Type | Reagents | Primary Product(s) |

| Electrophilic Halogenation | X₂ (Cl₂, Br₂), FeX₃ or AlX₃ | Halo-1-methyl-2-tetradecylbenzenes (ortho/para isomers) |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-1-methyl-2-tetradecylbenzenes (ortho/para isomers) |

| Electrophilic Sulfonation | SO₃, H₂SO₄ | 1-Methyl-2-tetradecylbenzenesulfonic acids (ortho/para isomers) |

| Radical Side-Chain Halogenation | X₂ (Cl₂, Br₂), UV light | (Halomethyl)-2-tetradecylbenzene and 1-Methyl-2-(1-halotetradecyl)benzene |

| Oxidation | KMnO₄ or H₂CrO₄ | Benzenedicarboxylic acid derivative |

| Catalytic Hydrogenation | H₂, Ni/Pt/Pd, high P/T | 1-Methyl-2-tetradecylcyclohexane |

Selective Side-Chain Oxidation to Carboxylic Acids

The oxidation of the alkyl side chains of this compound to carboxylic acids is a significant transformation. This reaction typically targets the benzylic position, the carbon atom directly attached to the aromatic ring, due to its increased reactivity.

The selective oxidation of the methyl group or the tetradecyl chain of this compound to the corresponding carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). tiwariacademy.comlibretexts.orglibretexts.org The reaction proceeds through a mechanism that involves the initial attack at the benzylic C-H bonds.

The generally accepted mechanism for the oxidation of an alkylbenzene to benzoic acid using permanganate involves the formation of a benzylic radical intermediate. The stability of this radical is enhanced by resonance with the aromatic ring. libretexts.org Regardless of the length of the alkyl chain, the entire chain is typically cleaved, leaving a single carboxyl group attached to the ring. libretexts.org For this compound, this would result in the formation of 2-carboxy-1-methylbenzene or 1-carboxy-2-tetradecylbenzene, depending on which side chain is oxidized. However, complete oxidation of both side chains to a dicarboxylic acid is also possible under harsh conditions.

A plausible mechanistic pathway for the oxidation of the tetradecyl side chain is as follows:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position of the tetradecyl chain by the oxidizing agent. This forms a resonance-stabilized benzylic radical.

Oxidation to Alcohol: The benzylic radical is then oxidized to a benzylic alcohol.

Further Oxidation: The benzylic alcohol is further oxidized to a ketone.

Chain Cleavage and Carboxylic Acid Formation: The ketone undergoes further oxidation, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group and ultimately forming the carboxylic acid.

It is important to note that the methyl group is also susceptible to oxidation under similar conditions, potentially leading to a mixture of products. Selective oxidation of one alkyl group over the other presents a significant synthetic challenge and typically depends on fine-tuning the reaction conditions.

| Oxidizing Agent | Typical Conditions | Primary Product | Plausible Intermediate |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 2-Methylbenzoic Acid or 2-Tetradecylbenzoic Acid | Benzylic Radical |

| Chromic Acid (H₂CrO₄) | Acidic (e.g., in acetic acid) | 2-Methylbenzoic Acid or 2-Tetradecylbenzoic Acid | Benzylic Radical |

Table 1: Illustrative conditions for the selective side-chain oxidation of this compound. The data is based on general principles of alkylbenzene oxidation.

Aromatic Ring Hydrogenation Mechanisms

The hydrogenation of the aromatic ring of this compound reduces the benzene ring to a cyclohexane ring, fundamentally altering the compound's structure and properties. This transformation requires specific catalysts and conditions due to the inherent stability of the aromatic system. libretexts.orgpressbooks.pub

Catalytic hydrogenation of aromatic rings is significantly more challenging than that of alkenes. libretexts.org While alkenes can be hydrogenated at room temperature and atmospheric pressure using catalysts like palladium on carbon (Pd/C), the hydrogenation of benzene and its derivatives necessitates more forcing conditions, such as high pressures and temperatures, and often more active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C). libretexts.orgpressbooks.pub

The mechanism of aromatic ring hydrogenation involves the following key steps:

Adsorption: The aromatic ring adsorbs onto the surface of the metal catalyst.

Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are sequentially added to the carbons of the aromatic ring.

Intermediate Formation: The reaction proceeds through partially hydrogenated intermediates, such as cyclohexadienes and cyclohexenes.

Desorption: Once all three double bonds are reduced, the resulting substituted cyclohexane desorbs from the catalyst surface.

The stereochemistry of the hydrogenation is typically syn, meaning that all the hydrogen atoms are added to the same face of the aromatic ring, resulting in a cis-substituted cyclohexane. For this compound, this would lead to the formation of cis-1-methyl-2-tetradecylcyclohexane.

| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Product |

| Platinum Oxide (PtO₂) | 100 - 200 | 25 - 100 | cis-1-Methyl-2-tetradecylcyclohexane |

| Rhodium on Carbon (Rh/C) | 50 - 100 | 25 - 80 | cis-1-Methyl-2-tetradecylcyclohexane |

Table 2: Representative conditions for the aromatic ring hydrogenation of this compound. The data is generalized from typical aromatic hydrogenation procedures.

Transition Metal-Catalyzed Functionalization of this compound

Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds, which are otherwise unreactive. These methods provide pathways to introduce new functional groups onto both the aromatic ring and the alkyl side chain of this compound with high degrees of control.

C-H Activation Studies on Alkyl Aromatic Systems

The direct functionalization of C-H bonds in alkyl aromatic systems like this compound is a field of intensive research. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and iridium, have been developed to activate C-H bonds and forge new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net

The mechanism of C-H activation can proceed through several pathways, including:

Oxidative Addition: The metal center inserts into a C-H bond, leading to an increase in its oxidation state.

Concerted Metalation-Deprotonation (CMD): A ligand on the metal center assists in the deprotonation of the C-H bond as the metal-carbon bond is formed. youtube.com

Sigma-Bond Metathesis: This pathway is common for early transition metals and involves a four-centered transition state.

For aromatic C-H activation, directing groups are often employed to control regioselectivity. In the case of this compound, a pre-installed directing group on the aromatic ring could guide the catalyst to a specific C-H bond (ortho, meta, or para to the directing group). Without a directing group, achieving selectivity among the various aromatic C-H bonds is challenging.

Selective Functionalization of the Tetradecyl Chain

The selective functionalization of the long tetradecyl chain presents a different set of challenges, primarily concerning regioselectivity along the alkyl chain. Transition metal-catalyzed methods have emerged that can target specific positions on a long alkyl chain, often through a process known as "chain-walking" or "site-selective C-H functionalization." nih.gov

One strategy involves the use of a directing group attached to the aromatic ring, which can position the catalyst at a specific distance along the alkyl chain, enabling functionalization at a remote C-H bond. For instance, a bidentate directing group could coordinate to the metal center and position it to activate a C-H bond at the γ, δ, or even more distal positions of the tetradecyl chain.

Another approach involves the inherent preference of some catalytic systems for terminal or sub-terminal positions. For example, some palladium-catalyzed reactions have shown a preference for functionalizing the terminal methyl group of a long alkyl chain. nih.gov

The mechanism for such reactions is complex and highly dependent on the catalyst system and substrate. It often involves the initial coordination of the metal to the aromatic ring, followed by an intramolecular C-H activation event along the alkyl chain.

| Catalyst System | Directing Group | Target Position on Tetradecyl Chain | Type of Functionalization |

| Pd(OAc)₂ / Ligand | Pyridine or similar N-containing group | Varies (γ, δ, etc.) depending on linker length | Arylation, Acetoxylation |

| Rh₂(esp)₂ | Amide or Carbamate | β or γ | Carbenoid or Nitrenoid Insertion |

| Ir-based catalysts | None (steric control) | Terminal (ω) or Sub-terminal (ω-1) | Borylation |

Table 3: Illustrative examples of catalyst systems for the selective functionalization of long alkyl chains, applicable in principle to the tetradecyl chain of this compound. Data is based on general findings in the field of C-H functionalization.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2 Tetradecylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyuobasrah.edu.iqipb.ptnist.gov

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. uobasrah.edu.iq For 1-Methyl-2-tetradecylbenzene, both ¹H and ¹³C NMR provide critical information for confirming its chemical structure.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmationipb.ptnist.gov

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that can be assigned to the different hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methyl group attached to the benzene (B151609) ring, and the long tetradecyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns providing information about their relative positions on the benzene ring. The methyl protons on the ring give a singlet peak at a higher field (around δ 2.3 ppm). The numerous methylene (B1212753) (-CH2-) groups of the tetradecyl chain produce a complex, overlapping signal in the upfield region (δ 1.2-1.6 ppm), while the terminal methyl group of the chain appears as a triplet at an even higher field (around δ 0.9 ppm).

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring resonate in the aromatic region (δ 125-140 ppm). The methyl carbon attached to the ring appears at a higher field (around δ 20 ppm). The carbons of the tetradecyl chain show a series of signals in the aliphatic region (δ 14-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 7.0 - 7.3 | 126 - 130 |

| Aromatic C (quaternary) | - | 135 - 142 |

| Ar-CH₃ | ~2.3 | ~21 |

| Ar-CH₂- | ~2.6 | ~35 |

| -(CH₂)₁₂- | 1.2 - 1.6 | 22 - 32 |

| -CH₃ (chain) | ~0.9 | ~14 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysisnist.gov

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, various 2D NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the aromatic ring and along the tetradecyl chain, helping to confirm their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the proton signal of the aromatic ring methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.govyoutube.com HMBC is particularly useful for identifying the connection between the tetradecyl chain and the benzene ring by showing a correlation between the protons on the first methylene group of the chain and the aromatic carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. ipb.pt This can be used to determine the preferred conformation of the tetradecyl chain relative to the methyl-substituted benzene ring. For example, correlations between the methyl protons on the ring and the initial methylene protons of the chain would indicate a folded conformation.

Advanced Solid-State NMR Characterization

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR can offer insights into its structure and dynamics in the solid phase. nih.gov For a molecule like this compound, solid-state NMR could be used to study its packing in a crystalline or amorphous state. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. researchgate.netrsc.org This can reveal information about the different crystalline forms (polymorphism) and the conformational flexibility of the tetradecyl chain in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesuobasrah.edu.iqipb.ptnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule. uobasrah.edu.iqmjcce.org.mk

Characteristic Vibrational Modes and Functional Group Analysisipb.pt

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its different parts.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The numerous CH₂ and CH₃ groups of the tetradecyl chain and the ring's methyl group give rise to strong bands in the 2850-2960 cm⁻¹ region. researchgate.net

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear in the 1450-1600 cm⁻¹ region.

CH₂ and CH₃ bending: The bending vibrations of the aliphatic groups are found in the 1375-1465 cm⁻¹ range.

Aromatic C-H out-of-plane bending: These bands, which are sensitive to the substitution pattern of the benzene ring, appear in the 690-900 cm⁻¹ region and can help confirm the 1,2-disubstituted pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretch | 3000 - 3100 | Aromatic |

| C-H Stretch | 2850 - 2960 | Aliphatic (CH₂, CH₃) |

| C=C Stretch | 1450 - 1600 | Aromatic |

| C-H Bend | 1375 - 1465 | Aliphatic (CH₂, CH₃) |

| C-H Out-of-plane Bend | 690 - 900 | Aromatic (1,2-disubstituted) |

Theoretical Vibrational Frequency Calculations for Assignmentnih.gov

To aid in the assignment of the observed IR and Raman bands, theoretical calculations of the vibrational frequencies can be performed. nih.gov Using computational chemistry methods like Density Functional Theory (DFT), the vibrational modes and their corresponding frequencies can be predicted. nist.gov By comparing the calculated spectrum with the experimental one, a more accurate and detailed assignment of the vibrational bands to specific atomic motions can be achieved. This approach helps to resolve ambiguities and provides a deeper understanding of the molecule's vibrational properties.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and its fragments with high accuracy. In the analysis of this compound (C₂₁H₃₆), HRMS provides precise mass measurements that allow for the elucidation of its fragmentation pathways under ionization. nih.gov

When subjected to electron impact (EI) ionization, the this compound molecule (molar mass: 288.5 g/mol ) forms a molecular ion, [C₂₁H₃₆]⁺˙. This parent ion is energetically unstable and undergoes fragmentation. libretexts.org The fragmentation patterns are largely dictated by the stability of the resulting carbocations and neutral radicals. libretexts.orgchemguide.co.uk For long-chain alkylbenzenes, the most prominent fragmentation pathway involves cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this results in the formation of a stable, resonance-stabilized benzylic carbocation.

A primary fragmentation pathway for this compound would be the loss of a C₁₃H₂₇ radical, leading to the formation of a prominent ion at m/z 105. This ion corresponds to the methyl-substituted tropylium (B1234903) ion or a related C₈H₉⁺ species. Another significant fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in an (M-1)⁺ ion at m/z 287. docbrown.info Further fragmentation of the alkyl chain can also occur, leading to a series of ions separated by 14 Da (CH₂), though these are typically of lower intensity.

Table 1: Predicted HRMS Fragmentation of this compound

| m/z (Measured) | Ion Formula | Description |

| 288.5 | [C₂₁H₃₆]⁺˙ | Molecular Ion (Parent Ion) |

| 105.0699 | [C₈H₉]⁺ | Result of benzylic cleavage (loss of C₁₃H₂₇ radical) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of the alkyl chain |

This is an interactive data table. Click on the headers to sort.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) provides an even greater level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions generated in the initial mass spectrometry stage. nih.gov This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within a molecule. nist.gov

In the context of this compound, an MS/MS experiment would typically involve isolating the prominent precursor ion, such as the m/z 105 ion, in the first mass analyzer. nih.gov This isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas like argon. nih.gov The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation of the [C₈H₉]⁺ ion (m/z 105) would be expected to yield characteristic product ions, such as the loss of a methyl radical to form the phenyl cation [C₆H₅]⁺ at m/z 77, or the loss of acetylene (B1199291) (C₂H₂) to form an ion at m/z 79. docbrown.info This detailed fragmentation fingerprint provides conclusive evidence for the structure of the precursor ion and, by extension, the original molecule, confirming the presence and position of the methyl group on the benzene ring relative to the long alkyl chain. researchgate.net

Chemical Ionization-Proton Exchange Mass Spectrometry for Isomer Differentiation

While standard mass spectrometry can struggle to differentiate between positional isomers of alkylbenzenes due to their identical molecular weights and similar fragmentation patterns, Chemical Ionization-Proton Exchange (CIPE) Mass Spectrometry offers a powerful solution. wikipedia.orgacs.org This technique is particularly useful for distinguishing ortho, meta, and para isomers. astm.orgastm.org

CIPE-MS uses a reagent gas, such as deuterated methanol (B129727) (CH₃OD), to ionize the analyte molecules. astm.org During this "soft" ionization process, a deuteron (B1233211) (D⁺) is transferred to the aromatic ring. Subsequently, the aromatic protons (but not the aliphatic protons on the alkyl chain) can exchange with deuterium (B1214612) from the reagent gas. astm.orgastm.org The number of exchanges observed reveals the number of unsubstituted positions on the aromatic ring. astm.org

For this compound (an ortho-disubstituted benzene), there are four aromatic hydrogens available for exchange. Its isomers, 1-methyl-3-tetradecylbenzene (meta) and 1-methyl-4-tetradecylbenzene (para), also have four exchangeable protons. However, the kinetics of the exchange process differ. Ortho and para disubstituted alkylbenzenes typically show a base peak (100% relative intensity) at the mass corresponding to the exchange of all available aromatic protons. astm.orgastm.org In contrast, meta-disubstituted isomers exhibit a significantly lower intensity (around 30-40%) for the fully exchanged peak. astm.orgastm.org This difference in relative intensity allows for the unambiguous differentiation of the ortho isomer, this compound, from its meta counterpart.

X-ray Crystallography of this compound and its Derivatives (if applicable for crystalline forms)

Crystal Structure Determination and Polymorphism

Long-chain molecules like this compound have conformational flexibility, particularly in the alkyl chain. This flexibility can lead to polymorphism, which is the ability of a substance to crystallize into multiple different crystal structures. mdpi.com These polymorphs can arise from different packing arrangements or different molecular conformations (e.g., variations in the gauche and anti conformations of the alkyl chain). mdpi.com Factors like the crystallization solvent and cooling rate can influence which polymorph is formed.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. beilstein-journals.orgrsc.org

Van der Waals Forces: These are the predominant interactions, arising from the long, saturated tetradecyl chains. These forces would drive the chains to pack together in a regular, often parallel or interdigitated, fashion to maximize contact area.

π-π Interactions: The aromatic benzene rings could interact with each other through π-π stacking. The substitution pattern (ortho) might introduce steric hindrance that influences the geometry of this stacking, potentially leading to offset or tilted arrangements rather than a perfect face-to-face stacking. researchgate.net

The final crystal structure represents a balance between these competing interactions, aiming to achieve the most thermodynamically stable packing arrangement. semanticscholar.org

Chiroptical Spectroscopy (if chiral derivatives are synthesized or studied)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).

However, chiral derivatives of this compound could be synthesized. For instance, introducing a chiral center into the tetradecyl chain (e.g., by creating a methyl branch at a position other than C1) would result in a chiral molecule.

If such chiral derivatives were synthesized and separated into enantiomers, chiroptical spectroscopy would become a powerful tool for their analysis. nih.gov

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. rsc.orgscispace.com Comparing experimental ECD spectra with those predicted by quantum chemical calculations could be used to assign the absolute configuration (R or S) of the chiral derivative. nih.gov

Vibrational Circular Dichroism (VCD): VCD performs a similar measurement but in the infrared region, probing the differential absorption related to molecular vibrations. It provides detailed conformational information about the molecule in solution.

For any synthesized chiral derivative of this compound, these techniques would be essential for confirming its enantiomeric purity and elucidating its precise three-dimensional structure and preferred conformation in solution. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of stereoisomers. The benzene chromophore in this compound, when perturbed by the chiral environment created by its substituents, would be expected to produce a characteristic ECD spectrum.

However, a thorough search of scientific databases and chemical literature reveals no published studies on the ECD analysis of this compound. Consequently, there are no experimental or computationally predicted ECD spectra, nor any related data tables detailing Cotton effects, excitation energies, or oscillator strengths for this compound. Such research would be necessary to understand the electronic transitions and the spatial arrangement of the molecule.

Computational and Theoretical Chemistry of 1 Methyl 2 Tetradecylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a molecule of this size. DFT calculations focus on the electron density to determine the ground-state properties of 1-Methyl-2-tetradecylbenzene. nih.govslideshare.netresearchgate.net By applying DFT methods, such as those using the B3LYP functional, key electronic descriptors can be calculated. nih.govresearchgate.net

Table 1: Illustrative Ground State Properties Calculable by DFT (Note: The values below are illustrative examples of the types of data generated by DFT calculations and are not based on published results for this compound.)

| Property | Expected Outcome | Significance |

|---|---|---|

| HOMO Energy | Value in eV | Relates to ionization potential; electron-donating ability |

| LUMO Energy | Value in eV | Relates to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and electronic excitation energy |

| Total Energy | Value in Hartrees | Represents the total electronic energy of the optimized geometry |

To understand how this compound behaves upon absorption of light (photochemistry), its electronically excited states must be investigated. Ab initio methods, which are based on first principles without empirical parameters, are essential for this purpose. stanford.edu Techniques such as Time-Dependent DFT (TD-DFT), Configuration Interaction Singles (CIS), and higher-level methods like Equation-of-Motion Coupled-Cluster (EOM-CCSD) are employed to calculate the energies and properties of excited states. nih.govarxiv.org

These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. They also provide information on the nature of the electronic transitions (e.g., π→π* transitions within the benzene (B151609) ring) and the oscillator strengths, which determine the intensity of spectral absorption bands. chemrxiv.orgrsc.org For aromatic molecules, these methods can elucidate how the alkyl substituents modify the excited states of the parent benzene ring. nih.gov

Conformational Analysis and Potential Energy Surfaces

The long and flexible tetradecyl chain of this compound means it can adopt a vast number of different three-dimensional shapes, or conformations. Understanding this conformational landscape is critical as it affects the molecule's physical and chemical properties.

Given the size and flexibility of the tetradecyl chain, a full quantum mechanical exploration of all possible conformations is computationally prohibitive. Therefore, molecular mechanics (MM) methods, which use a simpler, classical physics-based force field, are more practical. These methods can rapidly calculate the energies of thousands of different conformations.

To explore the conformational space dynamically, Molecular Dynamics (MD) simulations are used. koreascience.kr In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. acs.orgrsc.org This provides insight into how the molecule behaves at a given temperature, including the flexibility of the alkyl chain and its interaction with the aromatic ring. Such simulations are crucial for understanding the bulk properties of materials like lubricating oils, where long-chain alkylbenzenes are common components. acs.orgnih.gov

The conformation of the tetradecyl chain is defined by the rotation around each of its carbon-carbon single bonds. The energy required to rotate around these bonds is known as the torsional barrier. Computational methods can be used to calculate the potential energy surface (PES) for the rotation around specific dihedral angles.

Table 2: Illustrative Conformational Properties (Note: This table illustrates the type of data obtained from conformational analysis and is not based on published results for this specific molecule.)

| Parameter | Method of Calculation | Significance |

|---|---|---|

| Key Dihedral Angles | Geometry Optimization (DFT/MM) | Defines the stable conformations of the alkyl chain. |

| Rotational Energy Barrier | Potential Energy Scan (DFT) | Determines the energy required to switch between conformers. |

| Relative Conformer Energies | Single-Point Energy Calculations (DFT) | Predicts the population of different conformers at equilibrium. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.

Modern DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for this purpose. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the full NMR spectrum. researchgate.net These predictions are instrumental in assigning peaks in complex experimental spectra and confirming the connectivity and chemical environment of atoms within the this compound molecule. github.io

Similarly, computational methods can simulate the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. youtube.com After geometry optimization, a frequency calculation using DFT can determine the energies of the fundamental vibrational modes. nih.gov These correspond to the absorption peaks in an IR spectrum. The predicted spectrum helps in identifying characteristic functional group vibrations, such as C-H stretches of the aromatic ring and the alkyl chain, and the C=C stretches of the benzene ring.

The prediction of UV-Vis spectra is achieved through the excited-state calculations described in section 5.1.2. youtube.com TD-DFT calculations yield the electronic transition energies and their corresponding oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum. chemrxiv.org For this compound, this would primarily show the absorptions related to the π-electron system of the benzene ring, modified by the presence of the alkyl substituents.

Table 3: Computationally Predicted Spectroscopic Data (Note: This table illustrates the types of spectroscopic data that can be predicted computationally.)

| Spectrum | Computational Method | Predicted Parameters |

|---|---|---|

| ¹³C NMR | DFT (GIAO) | Chemical Shifts (δ, ppm) for each carbon atom |

| ¹H NMR | DFT (GIAO) | Chemical Shifts (δ, ppm) for each hydrogen atom |

| Infrared (IR) | DFT (Frequency Analysis) | Vibrational Frequencies (cm⁻¹) and Intensities |

Elucidation of Reaction Mechanisms using Computational Methods

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, thereby elucidating the step-by-step mechanism. Common reactions for alkylbenzenes like this compound include electrophilic aromatic substitution on the benzene ring and free-radical reactions at the benzylic position of the alkyl side chain. numberanalytics.comnumberanalytics.com

For instance, in the oxidation of this compound, computational methods can model the abstraction of a hydrogen atom from the benzylic carbon (the carbon atom of the tetradecyl group attached to the benzene ring) to form a resonance-stabilized benzylic radical. numberanalytics.com Subsequent reactions of this radical with oxygen can be mapped out to predict the formation of various oxidation products. numberanalytics.comresearchgate.net Similarly, for electrophilic substitution reactions such as nitration or halogenation, computational models can determine the preferred position of attack (ortho, meta, or para to the existing substituents) by calculating the energies of the intermediate carbocations (arenium ions). libretexts.orgbyjus.com The methyl and tetradecyl groups are both activating and ortho-, para-directing, and computational studies can quantify the electronic and steric effects that govern the regioselectivity of these reactions.

Transition State Theory and Reaction Rate Constant Calculations

Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework to calculate the rate constant of a chemical reaction. researchgate.net TST posits that reactants are in a quasi-equilibrium with a high-energy structure known as the transition state, which is the point of maximum energy along the minimum energy reaction pathway. researchgate.net The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts into products.

Computationally, the first step is to locate the geometric structures of the reactants and the transition state on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. The rate constant (k) can then be calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). researchgate.net

For a hypothetical reaction, such as the benzylic bromination of this compound, computational chemists would use quantum mechanical methods (like Density Functional Theory, DFT) to:

Optimize the 3D structures of the reactants (this compound and a bromine radical).

Locate the transition state structure corresponding to the hydrogen abstraction from the benzylic position.

Calculate the vibrational frequencies of all structures to confirm the nature of the stationary points (reactants have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Compute the electronic energies to determine the activation energy.

Calculate the thermodynamic contributions to the Gibbs free energy to obtain ΔG‡.

The following table illustrates hypothetical calculated parameters for the rate-determining step of benzylic bromination.

| Parameter | Calculated Value | Unit | Description |

| Electronic Energy of Reactants | -850.123 | Hartrees | The total electronic energy of this compound and a bromine radical. |

| Electronic Energy of Transition State | -850.098 | Hartrees | The total electronic energy of the transition state structure. |

| Activation Energy (Ea) | 15.7 | kcal/mol | The energy barrier for the reaction, calculated from the difference in electronic energies. |

| Gibbs Free Energy of Activation (ΔG‡) | 18.2 | kcal/mol | The free energy barrier, which includes entropic and thermal contributions. |

| Calculated Rate Constant (k) at 298 K | 1.2 x 10^4 | M⁻¹s⁻¹ | The theoretical rate constant for the hydrogen abstraction step. |

This is an interactive data table. The values are representative for illustrative purposes.

Solvent Effects on Reaction Pathways

Solvent molecules are not merely passive spectators in a chemical reaction; they can significantly influence reaction rates and even alter reaction mechanisms. kean.edu Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models (Continuum Models): In this approach, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This method is computationally efficient and often provides a good first approximation of bulk solvent effects on the stability of reactants, products, and transition states.

Explicit Solvation Models: This method involves including a number of individual solvent molecules in the computational model along with the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. However, it is computationally much more demanding due to the increased number of atoms.

For reactions of this compound, such as a Friedel-Crafts alkylation, the choice of solvent can be critical. stackexchange.com A polar solvent might stabilize the charged carbocation intermediate more effectively than a non-polar solvent, thereby accelerating the reaction. wiley.com Computational studies can model this stabilization. For example, the energy of the arenium ion intermediate in the nitration of this compound can be calculated in the gas phase and then in different solvents using an implicit model.

The table below shows hypothetical relative energies of a carbocation intermediate in different solvent environments, demonstrating the stabilizing effect of polar solvents.

| Solvent | Dielectric Constant | Relative Energy of Intermediate (kcal/mol) |

| Gas Phase | 1 | 0.0 (Reference) |

| Hexane (Non-polar) | 1.9 | -2.5 |

| Dichloromethane (Polar aprotic) | 9.1 | -15.8 |

| Nitrobenzene (Polar aprotic) | 34.8 | -25.2 |

This is an interactive data table. The values are representative for illustrative purposes and show the stabilization relative to the gas phase.

Quantitative Structure-Property Relationship (QSPR) Modeling for Alkylbenzene Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. scope-journal.comiupac.org For a class of compounds like alkylbenzenes, QSPR can be used to predict properties such as boiling point, viscosity, or environmental fate based on descriptors derived from the molecular structure. This is particularly useful for compounds like this compound, for which experimental data may be scarce.

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. By quantifying structural features into numerical values called molecular descriptors , statistical methods can be employed to build a predictive model. scope-journal.comnih.gov

Descriptor Generation and Selection for Alkylbenzenes

The first step in QSPR modeling is to generate a diverse set of molecular descriptors for a series of alkylbenzene analogues with known properties. These descriptors can be categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., molecular connectivity indices, Wiener index). scope-journal.com

Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include information about the molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe electronic properties such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. ucsb.edu

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Below is a table of potential descriptors for a QSPR model of alkylbenzenes.

| Descriptor Class | Descriptor Name | Description | Relevance for Alkylbenzenes |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Directly related to the size of the alkyl chain. |

| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. | Captures differences between linear and branched alkyl chains. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences intermolecular interactions and properties like boiling point. |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Reflects the charge distribution in the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a reaction. ucsb.edu |

This is an interactive data table.

Model Validation and Interpretation

Once a set of descriptors is selected, a mathematical model is constructed, typically using multiple linear regression (MLR) or machine learning algorithms. nih.gov The resulting equation takes the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the selected descriptors and c represents their regression coefficients.

The predictive power and robustness of the QSPR model must be rigorously validated. acs.org Common validation techniques include:

Internal Validation (Cross-Validation): The dataset is repeatedly split into training and testing sets. A common method is Leave-One-Out (LOO) cross-validation, where one compound is removed, a model is built with the remaining data, and the property of the removed compound is predicted. researchgate.net The cross-validated correlation coefficient (Q²) is a key metric.

External Validation: The model is built using a "training set" of molecules and then used to predict the properties of an independent "test set" of molecules that were not used in model development. nih.gov Metrics like the predictive R² (R²_pred) are calculated. kean.edu

A reliable QSPR model will have high values for both the correlation coefficient of the training set (R²) and the cross-validated and external validation metrics (Q², R²_pred).

The final step is the interpretation of the model. The descriptors included in the model and the signs of their coefficients provide insight into the structural features that govern the property of interest. For example, a positive coefficient for molecular weight in a model for boiling point would confirm the expected trend that boiling point increases with the size of the alkyl chain in alkylbenzenes.

Environmental and Ecotoxicological Considerations of 1 Methyl 2 Tetradecylbenzene

Environmental Occurrence and Distribution Studies

Long-chain alkylbenzenes are synthetic compounds that have been identified in various environmental compartments. Their distribution is largely linked to human activities, particularly the production and use of detergents.

Long-chain alkylbenzenes are prevalent in aquatic and terrestrial environments due to their association with municipal and industrial wastewater. They are found in municipal wastewaters and, consequently, in coastal marine waters. Due to their hydrophobic nature, these compounds tend to adsorb to particulate matter and accumulate in sediments. Their presence has been documented in sediment trap particulates and marine sediments, indicating they can persist through the water column during sedimentation.

In soil environments, the presence of these compounds is often a result of the application of sewage sludge as a fertilizer. While they can be detected in sludge-amended soils, their persistence is influenced by the aerobic conditions of the soil, which generally favor biodegradation.

Table 1: Environmental Presence of Long-Chain Alkylbenzenes

| Environmental Compartment | Presence | Primary Transport/Accumulation Mechanism |

|---|---|---|

| Water (Coastal Marine) | Detected | Discharge from municipal wastewater outfalls |

| Sediment (Marine) | Detected | Adsorption to particulate matter and sedimentation |

| Soil | Detected | Application of contaminated sewage sludge |

The primary source of long-chain alkylbenzenes in the environment is anthropogenic. They are produced industrially for the synthesis of alkylbenzenesulfonates, which are the most commonly used anionic surfactants in commercial detergents. Prior to the mid-1960s, these were highly branched alkylbenzenes (TABs), which were found to be environmentally persistent. They were subsequently replaced by more biodegradable linear alkylbenzenes (LABs).

The main pathway for the release of these compounds into the environment is through the discharge of municipal and industrial wastewater. During the production of linear alkylbenzene sulfonates (LAS), a small fraction of the linear alkylbenzenes remains unreacted. This residue, present in detergents and cleaning products, enters the wastewater stream and is subsequently released into the environment.

Degradation Pathways in Environmental Matrices

The environmental persistence of 1-Methyl-2-tetradecylbenzene is determined by its susceptibility to various degradation processes, including photodegradation and microbial biodegradation under both aerobic and anaerobic conditions.

Under aerobic conditions, long-chain alkylbenzenes are known to be biodegradable by various microorganisms. The primary mechanism for the aerobic degradation of the alkyl side chain is initiated by the oxidation of the terminal methyl group, a process known as ω-oxidation. This is followed by the stepwise shortening of the alkyl chain through β-oxidation.

For a compound like this compound, the initial attack would likely occur at the terminal end of the tetradecyl chain. The presence of the methyl group on the benzene (B151609) ring and the position of the long alkyl chain can influence the rate of degradation. Studies on branched alkylbenzenes have shown that the degree of branching on the alkyl side chain can affect the rate of biotransformation, with more highly branched structures degrading more slowly.

Microorganisms such as Alcanivorax sp. have been shown to degrade long-chain n-alkylbenzenes, primarily through the β-oxidation of the alkyl side chain.

Table 2: Key Processes in Aerobic Biodegradation of Long-Chain Alkylbenzenes

| Biodegradation Step | Description | Key Enzymes/Pathways |

|---|---|---|

| Initial Oxidation | Oxidation of the terminal methyl group of the alkyl chain to a carboxylic group. | ω-oxidation |

| Chain Shortening | Stepwise removal of two-carbon units from the carboxylated alkyl chain. | β-oxidation |

The anaerobic biodegradation of alkylbenzenes has been established, although it is generally slower than aerobic degradation. A key initial step in the anaerobic activation of many hydrocarbons is the addition of fumarate to the molecule. For toluene (B28343), a well-studied alkylbenzene, the initial activation involves the addition of fumarate to the methyl group, forming benzylsuccinate.